4-Bromobenzoic-d4 Acid
CAS No.: 787624-24-2
Cat. No.: VC0196546
Molecular Formula: C7HD4BrO2
Molecular Weight: 205.04
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 787624-24-2 |
---|---|
Molecular Formula | C7HD4BrO2 |
Molecular Weight | 205.04 |
IUPAC Name | 4-bromo-2,3,5,6-tetradeuteriobenzoic acid |
Standard InChI | InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
SMILES | C1=CC(=CC=C1C(=O)O)Br |
Chemical Properties and Structure
Structural Characteristics
4-Bromobenzoic-d4 Acid features a benzene ring with four deuterium atoms, a bromine atom at the para position, and a carboxylic acid group. Its chemical formula is C₇H₁BrO₂D₄, with a molecular weight of approximately 205.04 g/mol. The compound maintains the planar structure characteristic of benzoic acid derivatives, with the carboxylic acid group extending from the benzene ring.
Physical Properties
The physical properties of 4-Bromobenzoic-d4 Acid closely resemble those of its non-deuterated analog, with some subtle differences due to the isotopic substitution. Table 1 provides a comparison of key physical properties between the deuterated and non-deuterated forms.
Table 1: Physical Properties Comparison
Synthesis and Preparation Methods
General Approaches to Deuteration
The synthesis of 4-Bromobenzoic-d4 Acid typically involves either direct deuteration of 4-bromobenzoic acid or the synthesis of deuterated precursors that are subsequently converted to the target compound. The selection of an appropriate synthetic route depends on factors such as desired deuterium incorporation, scale requirements, and available starting materials.
Catalytic Exchange Methods
One commonly employed method involves catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents in the presence of suitable catalysts. This approach typically utilizes palladium catalysts under controlled temperature conditions to facilitate the replacement of aromatic hydrogen atoms with deuterium. The synthesis generally begins with 4-bromobenzoic acid dissolved in an appropriate organic solvent, followed by exposure to deuterium gas with a palladium catalyst to promote hydrogen-deuterium exchange.
Adaptation from Standard Synthesis Methods
The preparation methods for non-deuterated 4-bromobenzoic acid can be adapted for the synthesis of the deuterated version. For instance, the oxidation method described in patent literature involves using parabromotoluene as a starting material with glacial acetic acid as a solvent and oxygen as an oxidant, under the action of catalysts such as cobalt acetate, manganese acetate, and potassium bromide at controlled temperatures (75-85°C) . This approach could potentially be modified to incorporate deuteration steps, either by using deuterated starting materials or through post-synthesis deuterium exchange reactions.
The high yield (up to 98%) and purity (>99%) reported for the non-deuterated synthesis methods suggest that similar efficiency could be achieved for deuterated variants with appropriate modifications .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
4-Bromobenzoic-d4 Acid serves as an invaluable tool in NMR spectroscopy, where its deuterium labeling provides several advantages. In NMR studies, deuterated compounds are extensively used as internal standards and reference materials due to their distinct spectroscopic properties. The deuterium atoms in 4-Bromobenzoic-d4 Acid do not produce signals that interfere with proton NMR spectra, making it easier to identify and quantify other compounds present in a mixture.
Additionally, the compound can be used in studies examining reaction mechanisms and kinetics, where the isotopic labeling allows researchers to track the fate of specific atoms throughout chemical transformations. This capability is particularly valuable in elucidating complex reaction pathways in organic synthesis and biochemical processes.
Metabolic and Pharmacokinetic Studies
Deuterated compounds like 4-Bromobenzoic-d4 Acid play a crucial role in metabolic studies, providing researchers with tools to investigate the biotransformation and elimination pathways of pharmaceuticals and environmental contaminants. The deuterium labeling allows for clear differentiation between the administered compound and endogenous substances, facilitating accurate tracking and quantification.
In pharmacokinetic research, deuterated standards enable precise quantification of drug compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS) techniques. The unique mass signature of deuterated compounds makes them ideal internal standards, providing reliable reference points for quantitative analysis.
Pharmaceutical and Agrochemical Development
As an intermediate in the synthesis of pharmaceuticals and agrochemicals, 4-Bromobenzoic-d4 Acid contributes to the development of novel compounds with enhanced stability profiles. The deuterium kinetic isotope effect can potentially modify the metabolic fate of drug molecules, leading to improved pharmacokinetic properties and reduced toxicity in some cases.
The compound's bromine functionality provides a versatile handle for further chemical modifications through various coupling reactions, making it a valuable building block in medicinal chemistry and agrochemical research. Table 2 summarizes the key applications of 4-Bromobenzoic-d4 Acid in scientific research.
Table 2: Research Applications of 4-Bromobenzoic-d4 Acid
Field | Application | Advantage of Deuteration |
---|---|---|
Analytical Chemistry | NMR spectroscopy reference | Reduced signal interference |
Pharmacology | Metabolic fate studies | Distinguishable from endogenous compounds |
Medicinal Chemistry | Building block for drug synthesis | Potential metabolic stability enhancement |
Reaction Mechanism Studies | Isotopic labeling | Tracking reaction pathways |
Environmental Science | Tracer studies | Distinguishable from environmental background |
Comparative Analysis with Similar Compounds
Comparison with Non-deuterated Analog
4-Bromobenzoic-d4 Acid shares many chemical characteristics with its non-deuterated counterpart, 4-bromobenzoic acid, but differs in spectroscopic properties and potentially in reaction kinetics due to the deuterium isotope effect. While both compounds possess similar solubility profiles and melting points, the deuterated version exhibits distinct mass spectrometric fragmentation patterns and reduced signals in proton NMR spectroscopy.
Comparison with Other Positional Isomers
The positional isomers of bromobenzoic acid (2-bromobenzoic acid and 3-bromobenzoic acid) exhibit different chemical reactivity due to varying electronic effects of the bromine substituent relative to the carboxylic acid group. The para-positioning in 4-Bromobenzoic-d4 Acid results in different electronic distribution compared to ortho and meta isomers, influencing its reactivity in substitution and coupling reactions.
Comparison with Other Deuterated Compounds
Among deuterated aromatic compounds, 4-Bromobenzoic-d4 Acid offers unique advantages due to its functional group combination. The presence of both a bromine atom and a carboxylic acid group provides multiple handles for chemical modifications, distinguishing it from simpler deuterated aromatic compounds. This versatility makes it particularly valuable as a building block in complex synthetic pathways.
Biological Activity
Antimicrobial Properties
Research indicates that compounds structurally related to 4-bromobenzoic acid exhibit antimicrobial activity against various bacterial strains. The halogenated structure enhances interaction with microbial cell membranes, potentially increasing membrane permeability and leading to cell death. The deuterated version would likely retain similar antimicrobial properties, with the additional benefit of serving as a traceable compound in biological studies.
Proteostasis Modulation
In silico studies have revealed that benzoic acid derivatives, potentially including 4-Bromobenzoic-d4 Acid, can modulate proteostasis pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway. These pathways are crucial for maintaining cellular homeostasis and protein degradation, suggesting that derivatives of this compound could have therapeutic potential in age-related diseases where proteostasis is compromised.
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